molecular formula C8H8BrN5O B13940855 N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide

N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide

Cat. No.: B13940855
M. Wt: 270.09 g/mol
InChI Key: MZAKPQUCBSRJAX-UHFFFAOYSA-N
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Description

N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide is a chemical compound that features a unique structure combining a pyrazole ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide typically involves multiple steps. One common method starts with the preparation of 5-bromo-1-methyl-1H-pyrazole-3-amine. This intermediate can be synthesized by condensing diethyl butynedioate with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This ester is then reacted with tribromooxyphosphorus to yield 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which is hydrolyzed to produce 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Finally, this acid is reacted with azido dimethyl phosphate and tert-butyl alcohol to form tert-butyl (5-bromo-1-methyl-1H-pyrazole-3-yl) carbamate, which is hydrolyzed to yield 5-bromo-1-methyl-1H-pyrazole-3-amine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure cost-effectiveness, scalability, and safety. This includes using readily available raw materials, minimizing the use of toxic reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.

    Condensation Reactions: The carboxamide group can engage in condensation reactions with other compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1-methyl-1H-pyrazole-3-amine: A precursor in the synthesis of the target compound.

    4-[(5-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine: Another compound featuring the 5-bromo-1-methyl-1H-pyrazole moiety.

Uniqueness

N-(5-bromo-1-methyl-1H-pyrazol-3-yl)-1H-imidazole-1-carboxamide is unique due to its combination of a pyrazole and an imidazole ring, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound for scientific exploration.

Properties

Molecular Formula

C8H8BrN5O

Molecular Weight

270.09 g/mol

IUPAC Name

N-(5-bromo-1-methylpyrazol-3-yl)imidazole-1-carboxamide

InChI

InChI=1S/C8H8BrN5O/c1-13-6(9)4-7(12-13)11-8(15)14-3-2-10-5-14/h2-5H,1H3,(H,11,12,15)

InChI Key

MZAKPQUCBSRJAX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NC(=O)N2C=CN=C2)Br

Origin of Product

United States

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